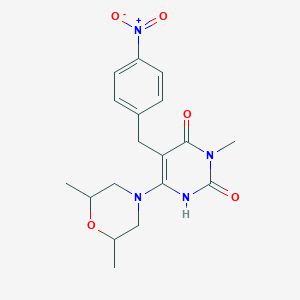
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one is a complex organic compound with a unique structure that includes a morpholine ring, a pyrimidine core, and a nitrobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a nitrobenzyl halide and the pyrimidine core.
Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate with 2,6-dimethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Formation of carboxylic acids or alcohols.
科学的研究の応用
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
作用機序
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The morpholine ring provides structural stability and can participate in various chemical interactions.
類似化合物との比較
Similar Compounds
- 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline
- (2,4-Dimethoxyphenyl)(2,6-dimethylmorpholin-4-yl)methanethione
Uniqueness
4-(2,6-Dimethylmorpholin-4-YL)-6-hydroxy-1-methyl-5-(4-nitrobenzyl)-1H-pyrimidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl group, hydroxyl group, and morpholine ring in a single molecule allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
特性
分子式 |
C18H22N4O5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
6-(2,6-dimethylmorpholin-4-yl)-3-methyl-5-[(4-nitrophenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O5/c1-11-9-21(10-12(2)27-11)16-15(17(23)20(3)18(24)19-16)8-13-4-6-14(7-5-13)22(25)26/h4-7,11-12H,8-10H2,1-3H3,(H,19,24) |
InChIキー |
WMUKGSDYENRNLA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


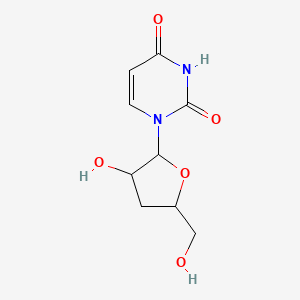
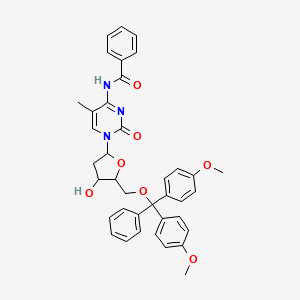
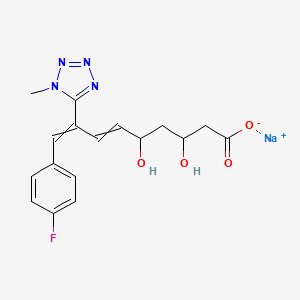
![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)


![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)
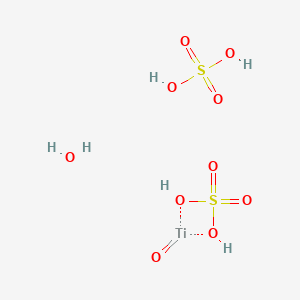
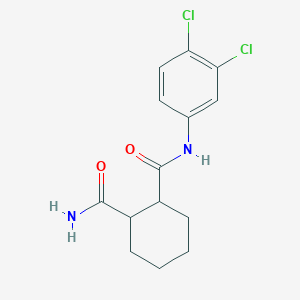
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
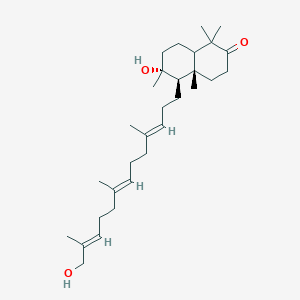
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
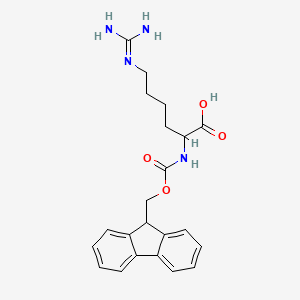
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)
